molecular formula C11H6O5-2 B1242968 (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate(2-)

(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate(2-)

Cat. No. B1242968
M. Wt: 218.16 g/mol
InChI Key: APKXMKWCGDBYNV-WAYWQWQTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate(2-) is dicarboxylate anion of (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid. It is a dicarboxylic acid dianion and an oxo carboxylic acid anion. It is a conjugate base of a (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoic acid.

Scientific Research Applications

Organotin Complexes in Biodiesel Formation

  • Catalysis for Biodiesel Production : Organotin (IV) complexes, including derivatives of 4-oxobut-2-enoate, have been synthesized and tested for their catalytic performance in biodiesel production from corn oil. These complexes exhibited potential as catalysts for biodiesel formation, highlighting their application in renewable energy production (Zubair et al., 2019).

Antimicrobial Applications

  • Antimicrobial Activity : Methyl 4-oxobut-2-enoates and their silver salts have shown antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Gein et al., 2020).

Neuroprotective Agents

  • Inhibition of Kynurenine-3-Hydroxylase : A series of 4-aryl-4-oxobut-2-enoic acids and esters have been identified as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is significant in neuroprotection, indicating these compounds' potential in treating neurological disorders (Drysdale et al., 2000).

Organic Synthesis and Catalysis

  • Synthesis of Chroman Derivatives : The (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives have been used in organocatalytic synthesis to produce tricyclic chroman derivatives, demonstrating their role in advanced organic synthesis and catalysis (Geng et al., 2014).

Heterocyclic System Synthesis

  • Preparation of Heterocyclic Systems : These compounds have been utilized in the synthesis of various heterocyclic systems, showing their versatility in organic chemistry (Selič et al., 1997).

Biological Studies

  • Binding with ds.DNA : A study on the binding of carboxylic acid ligand and its triorganotin complexes with ds.DNA revealed potential applications in biochemistry and molecular biology (Arshad et al., 2013).

properties

Product Name

(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate(2-)

Molecular Formula

C11H6O5-2

Molecular Weight

218.16 g/mol

IUPAC Name

2-[(Z)-3-carboxylato-3-oxoprop-1-enyl]benzoate

InChI

InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/p-2/b6-5-

InChI Key

APKXMKWCGDBYNV-WAYWQWQTSA-L

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate(2-)
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(3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate(2-)

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